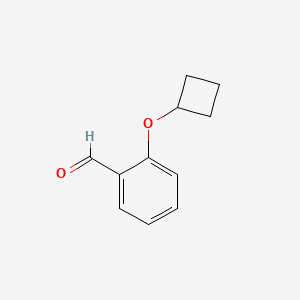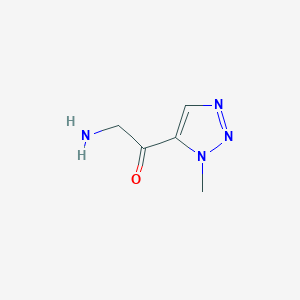
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits
Vorbereitungsmethoden
The synthesis of 5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects, including its use as an antihypertensive or anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a cyclooxygenase inhibitor, reducing inflammation by blocking the production of prostaglandins .
Vergleich Mit ähnlichen Verbindungen
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:
5-Amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3-one: This compound has similar structural features but differs in its substituents, leading to different pharmacological properties.
5-Chloro-2-(cyclobutylmethyl)-4-[(2-hydroxy-2-methylbutyl)amino]-2,3-dihydropyridazin-3-one: This derivative has additional functional groups, which may enhance its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10ClN3O |
|---|---|
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
5-amino-4-chloro-2-cyclobutylpyridazin-3-one |
InChI |
InChI=1S/C8H10ClN3O/c9-7-6(10)4-11-12(8(7)13)5-2-1-3-5/h4-5H,1-3,10H2 |
InChI-Schlüssel |
KJBUTFXHLHSTDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C(=O)C(=C(C=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)




![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)


![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
